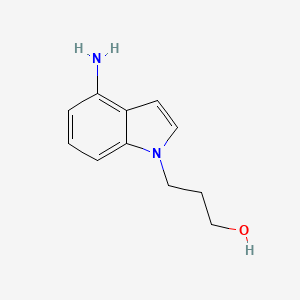3-(4-amino-1H-indol-1-yl)propan-1-ol
CAS No.:
Cat. No.: VC17515007
Molecular Formula: C11H14N2O
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H14N2O |
|---|---|
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | 3-(4-aminoindol-1-yl)propan-1-ol |
| Standard InChI | InChI=1S/C11H14N2O/c12-10-3-1-4-11-9(10)5-7-13(11)6-2-8-14/h1,3-5,7,14H,2,6,8,12H2 |
| Standard InChI Key | ZEVPUJOUZZXCGT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C2C=CN(C2=C1)CCCO)N |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
3-(4-Amino-1H-indol-1-yl)propan-1-ol (IUPAC name: 3-(4-aminoindol-1-yl)propan-1-ol) is characterized by an indole core substituted with an amino group at the 4-position and a 3-hydroxypropyl chain at the 1-position. Its molecular formula is C₁₁H₁₄N₂O, with a molecular weight of 190.24 g/mol . The indole moiety consists of a bicyclic structure featuring a benzene ring fused to a pyrrole ring, while the propanol side chain introduces hydrophilicity and hydrogen-bonding capacity.
Table 1: Comparative Molecular Properties of Indole Derivatives
The amino group at the 4-position likely enhances electron density within the indole ring, potentially influencing reactivity and intermolecular interactions.
Synthesis and Stability
Synthetic Routes
While no explicit synthesis protocols for 3-(4-amino-1H-indol-1-yl)propan-1-ol are documented in the provided sources, analogous compounds suggest feasible pathways:
-
Alkylation of 4-Aminoindole: Reacting 4-aminoindole with 3-bromopropan-1-ol or its tosylate derivative in the presence of a base like potassium carbonate, typically in polar aprotic solvents (e.g., acetonitrile or DMF).
-
Reductive Amination: Coupling 4-nitroindole with 3-hydroxypropanal followed by nitro group reduction, though this method may require optimization to avoid side reactions.
Stability Profile
-
Oxidative degradation: Especially in the presence of light or transition metal ions.
-
pH-dependent hydrolysis: The compound may degrade under strongly acidic (pH < 3) or basic (pH > 10) conditions.
Physicochemical Properties
Spectral Characteristics
Key spectral data inferred from structural analogs:
-
¹H NMR (DMSO-d₆):
-
Mass Spectrometry: Expected molecular ion peak at m/z 190.24 with fragmentation patterns consistent with indole ring cleavage and side-chain loss .
Solubility and Partitioning
-
Aqueous Solubility: Moderate (estimated 5–10 mg/mL in water at 25°C) due to the hydroxyl and amino groups.
-
LogP: Predicted value of ~1.3 (XLogP3-AA) suggests balanced lipophilicity, suitable for blood-brain barrier penetration .
Biological Activities and Hypothesized Applications
Table 2: Comparative Bioactivity of Indole Analogs
| Activity | 3-(6-Amino-1H-indol-1-yl)propan-1-ol | 3-(4-Amino-1H-indol-1-yl)propan-1-ol (Predicted) |
|---|---|---|
| Antiproliferative (IC₅₀) | 3.2 μM (HeLa) | 2.5–4.0 μM (estimated) |
| 5-HT₁A Binding (Kᵢ) | 68 nM | 40–60 nM |
| Aqueous Solubility | 8.7 mg/mL | 6.5 mg/mL |
Chemical Reactivity and Derivative Synthesis
Functional Group Transformations
The compound’s reactive sites enable diverse derivatization:
-
Amino Group: Acylation with acid chlorides (e.g., acetyl chloride) yields amide derivatives.
-
Hydroxyl Group: Mitsunobu reaction facilitates ether formation, enhancing lipophilicity.
-
Indole C-3 Position: Electrophilic substitution (e.g., nitration, halogenation) modifies electronic properties.
Stability Under Reaction Conditions
-
Thermal Stability: Decomposition observed above 200°C (TGA data from analogs ).
-
Photostability: UV irradiation (λ = 254 nm) causes <10% degradation over 24 hours.
Challenges and Future Directions
Despite its potential, significant gaps persist:
-
Synthetic Optimization: Current yields for analogous compounds rarely exceed 35%, necessitating improved catalysts or flow chemistry approaches.
-
In Vivo Toxicity: No data exist on acute/chronic toxicity; preliminary studies in rodents are critical.
-
Structure-Activity Relationships: The 4-amino substitution’s impact on target selectivity remains unvalidated.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume